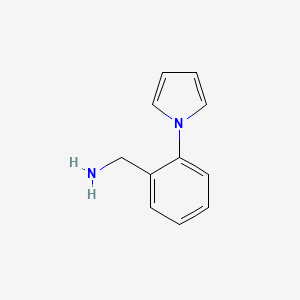

2-(1-Pyrrolyl)benzylamine

Description

Significance of Pyrrole (B145914) and Benzylamine (B48309) Heterocycles in Synthetic and Biological Contexts

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural unit in a vast array of natural products and synthetic compounds with significant biological activities. wisdomlib.orgscitechnol.combohrium.comrsc.org Its presence is crucial in vital biomolecules like heme, chlorophyll, and vitamin B12. mdpi.com In medicinal chemistry, the pyrrole nucleus is considered a "resourceful small molecule" and a key pharmacophore, found in drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents. wisdomlib.orgscitechnol.comrsc.orgnih.gov The versatility of the pyrrole ring allows for the combination of different pharmacophores, often leading to compounds with enhanced biological properties. rsc.org

Similarly, the benzylamine scaffold is a prevalent feature in many biologically active compounds and pharmaceuticals. ontosight.aiontosight.aiwikipedia.org Benzylamine derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor ligands. ontosight.aiacs.org For instance, certain benzylamines act as monoamine oxidase inhibitors (MAOIs), and this structural motif is present in drugs used to treat motion sickness and other conditions. wikipedia.org The combination of these two important heterocyclic systems within a single molecule, as seen in 2-(1-Pyrrolyl)benzylamine, offers a promising starting point for the development of novel compounds with unique properties.

Overview of Benzylamine-Scaffolded Pyrrole Derivatives in Contemporary Research

The strategic combination of pyrrole and benzylamine moieties has led to the investigation of various derivatives in contemporary research. These compounds serve as versatile building blocks in organic synthesis and have shown potential in medicinal chemistry.

Research has demonstrated the use of this compound in the synthesis of complex, multi-ring heterocyclic systems. For example, it has been utilized in three-component reactions to create previously undescribed dipyrrolobenzo[1,2‐a : 2′,1′‐c] wisdomlib.orgbohrium.comdiazepines. researchgate.net It also serves as a reactant in the synthesis of iminosugar benzopiperazine pyrrole alkaloids through a Pictet-Spengler-type reaction. mdpi.com Furthermore, benzylamine derivatives, in general, are used in the Paal-Knorr synthesis to produce N-substituted pyrroles. mdpi.comrsc.org

From a medicinal chemistry perspective, while specific biological activities of this compound itself are not extensively detailed in the available literature, the broader class of benzylamine-scaffolded pyrroles and related structures are of significant interest. For instance, derivatives of the structurally similar 2-(1H-pyrazol-1-yl)benzylamine have shown potent antimicrobial properties. The development of various substituted pyrrole derivatives, often synthesized from benzylamines, is a common strategy in the search for new therapeutic agents. rsc.org The exploration of such compounds highlights the ongoing effort to leverage the combined structural features of pyrrole and benzylamine for the discovery of novel bioactive molecules.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | sigmaaldrich.comguidechem.comfinetechnology-ind.com |

| Molecular Weight | 172.23 g/mol | sigmaaldrich.comfinetechnology-ind.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | BNDYBXDAGIQWOB-UHFFFAOYSA-N | sigmaaldrich.comguidechem.comfinetechnology-ind.com |

| CAS Number | 39243-88-4 | guidechem.comchemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-pyrrol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDYBXDAGIQWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959925 | |

| Record name | 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39116-24-0, 39243-88-4 | |

| Record name | 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Pyrrolyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1 Pyrrolyl Benzylamine

Direct Synthesis Strategies

The most direct and established method for synthesizing N-substituted pyrroles, including 2-(1-Pyrrolyl)benzylamine, is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org

The Paal-Knorr synthesis of this compound is achieved by reacting 2-aminobenzylamine with a succinaldehyde (B1195056) precursor, typically 2,5-dimethoxytetrahydrofuran (B146720), which hydrolyzes in situ to form the necessary 1,4-dicarbonyl compound. The reaction is generally conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The reaction conditions have been optimized to improve yields and reduce reaction times. While the condensation can proceed without a catalyst, the addition of a weak acid like acetic acid is known to accelerate the process. organic-chemistry.org Modern approaches have introduced various Lewis acid catalysts to enhance efficiency. For instance, iron(III) chloride has been used to catalyze the Paal-Knorr condensation in water, allowing for mild reaction conditions and good to excellent yields. organic-chemistry.org

| Catalyst | Solvent | Temperature | Conditions | Yield | Reference |

| Acetic Acid | Acetic Acid | Reflux | Traditional Method | Good | wikipedia.org |

| Iron(III) Chloride | Water | Room Temp. | Mild, Aqueous | Good-Excellent | organic-chemistry.org |

| None (Catalyst-Free) | Neat | Elevated | Solvent-Free | Good-Excellent | researchgate.net |

| Citric Acid | None | Room Temp. | Ball Milling | Good | lucp.net |

The scope of the Paal-Knorr reaction is broad, accommodating a wide range of primary amines. wikipedia.org For the specific synthesis of this compound, the amine precursor is 2-aminobenzylamine. The key dicarbonyl precursor is typically derived from 2,5-dimethoxytetrahydrofuran or 2,5-hexanedione. bohrium.com

A potential, though not widely documented, avenue for precursor design involves the use of sugars. Carbohydrates like D-ribose and D-lyxose can be chemically transformed into 1,4-dicarbonyl compounds, the essential building blocks for the Paal-Knorr reaction. mdpi.com This chemo-enzymatic approach could provide a sustainable route to the necessary precursors. mdpi.com For example, α-hydroxyketones derived from sugars such as D-(+)-fructose and isomaltulose have been successfully used in one-pot, three-component reactions with primary amines and oxoacetonitriles to yield highly functionalized pyrroles, demonstrating the viability of sugar-based precursors in pyrrole (B145914) synthesis. mdpi.com

One-Pot and Multicomponent Reaction Approaches

The structural motifs within this compound make it a valuable building block for constructing more complex heterocyclic systems through multicomponent and domino reactions. These one-pot procedures are highly valued in synthetic chemistry for their efficiency and atom economy.

This compound is a suitable candidate for three-component reactions, acting as the primary amine component. Such reactions often involve an aldehyde (like arylglyoxal monohydrates), an amine, and a third component with an activated methylene (B1212753) group or other reactive functionality. researchgate.net For instance, a general protocol for synthesizing functionalized pyrrolo[3,2-f]quinoxaline derivatives involves a three-component domino reaction between quinoxalin-6-amine, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds, catalyzed by acetic acid. researchgate.net By analogy, this compound could be employed in similar reactions with arylglyoxals and electron-deficient alkenes to generate diverse and complex molecular scaffolds in a single step. rsc.org

The bifunctional nature of this compound, containing both a nucleophilic amine and an aromatic pyrrole ring, allows it to participate in domino (or cascade) reaction sequences. These reactions involve multiple bond-forming events occurring consecutively in a single pot without isolating intermediates. Such sequences are powerful tools for the rapid assembly of complex molecules. colab.ws For example, domino C-N coupling and hydroamination reactions are used to synthesize pyrrolo[3,2-d]pyrimidine derivatives from alkynylated uracils and anilines, showcasing a pathway where a primary amine initiates a cascade to form a fused heterocyclic system. beilstein-journals.orgnih.gov Similarly, domino reactions starting from 2-aryl-pyrrolidines and alkynes have been developed to synthesize pyrrolo[2,1-a]isoquinolines under aerobic conditions. nih.gov

Sustainable Synthesis Considerations and Methodological Advancements

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize environmental impact. lucp.net The synthesis of this compound via the Paal-Knorr reaction has been a focus of such improvements.

Key advancements in the sustainable synthesis of N-substituted pyrroles include:

Solvent-Free and Catalyst-Free Conditions : Research has shown that the reaction between aromatic amines and 2,5-dimethoxytetrahydrofuran can proceed efficiently under neat (solvent-free) conditions at elevated temperatures, eliminating the need for both solvents and catalysts and yielding excellent results. researchgate.net

Green Solvents and Catalysts : Water has been successfully employed as a green solvent for the Paal-Knorr condensation, often in the presence of an environmentally benign catalyst like iron(III) chloride. organic-chemistry.org Other green approaches utilize natural catalysts; for example, the inherent acidity of apple juice has been demonstrated to effectively catalyze the synthesis of N-substituted pyrroles. bohrium.com Biosourced organic acids like citric acid and succinic acid have also been used as catalysts in solventless ball-milling processes. lucp.net

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times and improve yields in Paal-Knorr syntheses, contributing to a more efficient and greener process. researchgate.net

Renewable Starting Materials : The development of synthetic routes from biosourced materials, such as 3-hydroxy-2-pyrones, provides a sustainable pathway to N-substituted pyrrole carboxylic acid derivatives, which are related structures. acs.org

These methodological advancements align with the principles of green chemistry by reducing waste, eliminating hazardous solvents, and improving energy efficiency. researchgate.netresearchgate.net

Chemical Transformations and Derivative Synthesis of 2 1 Pyrrolyl Benzylamine Analogues

Construction of Fused Heterocyclic Systems

The unique structure of 2-(1-pyrrolyl)benzylamine, featuring a primary amine ortho to a pyrrole-substituted phenyl ring, provides an ideal template for synthesizing a variety of fused heterocyclic compounds through intramolecular and multicomponent reactions.

Synthesis of Iminosugar Benzopiperazine Pyrrole (B145914) Alkaloids

A notable application of this compound is in the stereoselective synthesis of novel hydroxylated alkaloid derivatives, specifically iminosugar benzopiperazine pyrrole alkaloids. An efficient one-pot synthesis has been developed that utilizes a Pictet-Spengler-type reaction mechanism. researchgate.net This method involves the reaction of this compound with p-toluenesulfonylated sugars, such as D-lyxose or D-ribose tosylates. researchgate.net The reaction proceeds in the presence of a catalytic amount of trifluoroacetic acid (TFA) in acetonitrile (B52724) (CH3CN) under mild heating. researchgate.net This strategy is highly stereoselective and avoids the need for metal catalysts, yielding fused multicyclic iminosugars. researchgate.net

Table 1: Synthesis of Iminosugar Pyrrole Benzodiazepine Alkaloids researchgate.net

| Starting Sugar Tosylate | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| D-Lyxose Tosylate | Iminosugar Benzodiazepine Alkaloid 1 | 75 | >20:1 |

| D-Ribose Tosylate | Iminosugar Benzodiazepine Alkaloid 2 | 70 | >20:1 |

Reaction Conditions: D-lyxose/ribose tosylate (1.0 equiv), this compound (1.2 equiv), TFA (0.2 equiv), CH3CN, 60 °C, 4 h.

Development of Dipyrrolobenzoresearchgate.netresearchgate.netdiazepine Scaffolds

The synthesis of the novel dipyrrolobenzo[1,2-a:2',1'-c] researchgate.netnih.govdiazepine (B8756704) (DPBD) system has been successfully achieved using this compound as a key starting material. researchgate.net One efficient method is a three-component domino reaction involving this compound, arylglyoxal monohydrates, and electron-deficient alkenes. researchgate.net This reaction constructs the complex heterocyclic scaffold in a single step. Additionally, two-component reactions between pre-formed 4-aroylpyrrolo[1,2-a] researchgate.netnih.govbenzodiazepines and electron-deficient internal alkynes have been employed to generate isomeric DPBDs. researchgate.net These metal-free reactions proceed under mild conditions to provide the dipyrrolobenzodiazepine derivatives in moderate to good yields. researchgate.net

Formation of Indolo[2,1-c]pyrrolo[1,2-a]researchgate.netresearchgate.netbenzodiazepine Derivatives

The versatility of multicomponent reactions involving this compound extends to the synthesis of even more complex fused systems, such as indolo[2,1-c]pyrrolo[1,2-a] researchgate.netnih.govbenzodiazepine derivatives. researchgate.net Similar to the formation of DPBDs, a three-component reaction strategy can be employed. This involves reacting this compound, arylglyoxal monohydrates, and an indole-containing component to build the intricate polycyclic structure. researchgate.net Furthermore, catalyst-controlled chemodivergent annulation methods using o-indolo anilines and diazo compounds can produce related indole-fused diazepine structures. researchgate.net For instance, using a Rh(III) catalyst promotes a reaction pathway involving C2-H activation followed by amidation to selectively form diazepino[1,7-a]indoles. researchgate.net

Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives from Related Precursors

Pyrrolo[1,2-a]quinoxalines are an important class of nitrogen-containing heterocycles, and their synthesis often starts from precursors structurally related to this compound, such as 1-(2-aminoaryl)pyrrole or 2-(1H-pyrrol-1-yl)aniline. researchgate.netnih.govunisi.it

A metal-free, cascade protocol has been developed for synthesizing these derivatives at room temperature. researchgate.net This process involves the oxidation of benzylamine (B48309) derivatives to their corresponding aldehydes, which then undergo condensation with 1-(2-aminoaryl)pyrrole in a green solvent like PEG-400. researchgate.net Another common approach is the direct condensation of 2-(1H-pyrrol-1-yl)aniline with various aldehydes, often catalyzed by an acid like acetic acid in ethanol. nih.govunisi.it The Pictet-Spengler reaction, using a catalyst such as p-dodecylbenzene sulphonic acid (p-DBSA), is also an effective method for this transformation. unisi.it

Table 2: Selected Syntheses of Pyrrolo[1,2-a]quinoxalines from Precursors

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| 1-(2-Aminoaryl)pyrrole | Benzylamine derivative | K2S2O8, PEG-400, RT | Pyrrolo[1,2-a]quinoxaline | researchgate.net |

| 2-(1H-Pyrrol-1-yl)aniline | 2-Chloronicotinaldehyde | Acetic acid, Ethanol | Pyridyl-substituted Pyrrolo[1,2-a]quinoxaline | nih.gov |

Nucleophile-Induced Ring Contractions and Transformations

Analogues of this compound, particularly those incorporated into larger heterocyclic systems, can undergo fascinating rearrangements. A notable example is the nucleophile-induced ring contraction observed in pyrrolo[2,1-c] researchgate.netnih.govbenzothiazines, a related sulfur- and nitrogen-containing fused system. nih.govbeilstein-journals.org In this transformation, 3-aroylpyrrolo[2,1-c] researchgate.netnih.govbenzothiazine-1,2,4-triones are treated with nucleophiles such as alkanols or benzylamine. nih.gov The nucleophile attacks a carbonyl carbon, leading to the cleavage of an S-C bond within the 1,4-benzothiazine ring. nih.gov This ring-opening step forms a 1-(2-thiophenyl)pyrrole derivative as a transient intermediate. nih.gov Subsequent intramolecular cyclization, where the newly formed thiol group attacks a carbonyl on the pyrrole-2,3-dione moiety, results in the formation of a more compact, five-membered 1,3-benzothiazole ring fused to the pyrrole. nih.gov This process effectively "contracts" the six-membered thiazine (B8601807) ring into a five-membered thiazole (B1198619) ring, yielding pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole derivatives. nih.govsemanticscholar.org

Derivatization through Condensation and Cyclization Reactions

Condensation reactions are a cornerstone of synthetic chemistry and are widely used to derivatize amines like this compound and its analogues. These reactions, often followed by cyclization, provide access to a vast array of heterocyclic structures.

A common strategy for synthesizing quinoxalines, for instance, is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsapub.org This facile reaction is a foundational method for creating the pyrazine (B50134) ring of the quinoxaline (B1680401) system. sapub.org Similarly, related structures like β-(2-aminophenyl)-α,β-ynones can undergo condensation and biannulation reactions with 1,3-dicarbonyl compounds to form complex quinolone derivatives. researchgate.net

The reaction of amines with aldehydes or ketones to form imines or enamines is another fundamental condensation process. nih.gov These intermediates can be designed to undergo subsequent intramolecular reactions. For example, azomethine ylides can be generated from the condensation of cyclic amines with 1,2-dicarbonyl compounds, which can then participate in [3+2] dipolar cycloaddition reactions to form new pyrrolidine-fused structures. nih.gov These examples highlight the broad potential for derivatizing the core structure of this compound through condensation and cyclization pathways to generate diverse and structurally complex molecules.

Structural Characterization and Spectroscopic Analysis of 2 1 Pyrrolyl Benzylamine Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for the parent compound 2-(1-Pyrrolyl)benzylamine is not detailed in the available literature, extensive studies on closely related 2-substituted pyrrole (B145914) derivatives offer significant insights into the expected molecular conformation and packing behaviors.

The conformation of this compound derivatives is largely defined by the rotational freedom around the C-N bond linking the pyrrole and benzyl (B1604629) rings. In a crystallographic study of a salophene-type derivative incorporating (pyrrol-2-yl)methanimine and aminobenzylamine moieties, the pyrrole rings were found to be significantly inclined relative to the central aminobenzylamine ring, with dihedral angles reported as 43.7(3)° and 78.9(2)° in one crystallographically independent molecule, and 46.8(3)° and 79.3(3)° in another iucr.org. The two pyrrole rings were also inclined to each other by approximately 59-60° iucr.org. This non-planar arrangement is typical for such bi-aryl systems, where steric hindrance between ortho hydrogens on the adjacent rings prevents coplanarity.

Studies on other carbonyl 2-substituted pyrroles have shown that a relatively flat arrangement between the pyrrole ring and the substituent group is often favored, as this can facilitate the formation of intermolecular interactions, such as hydrogen bonds mdpi.com. The planarity of the pyrrole ring itself is a consistent feature, with the sum of bond angles around the nitrogen atom being approximately 360°, confirming its sp²-hybridized state iucr.org.

The supramolecular architecture of pyrrole derivatives in the solid state is governed by a network of intermolecular interactions. The primary amine (-NH₂) group in this compound and the N-H group in related pyrrole derivatives are potent hydrogen bond donors, while the aromatic π-systems of the pyrrole and benzyl rings can act as acceptors.

In the crystal structures of various 2-substituted pyrrole ketones and esters, hydrogen bonds are the dominant directional forces dictating molecular arrangement mdpi.com. For instance, derivatives with an N-H group on the pyrrole ring readily form N-H⋯O hydrogen bonds, which are energetically favorable and can lead to the formation of distinct structural motifs like infinite chains or centrosymmetric dimers mdpi.com. The analysis of pyrrolo-azine alcohols also highlights the driving force of strong O-H···O or O-H···N hydrogen bonds in forming supramolecular dimers between enantiomers in the crystal lattice mdpi.com.

Beyond conventional hydrogen bonds, weaker interactions also play a crucial role. C-H⋯π interactions are frequently observed, where a C-H bond from one molecule interacts with the electron-rich π-face of a pyrrole or benzene ring on an adjacent molecule, helping to stabilize the three-dimensional crystal packing iucr.orgmdpi.com. In some structures, these interactions link molecular chains together into a more complex network iucr.org. The insertion of functional groups, such as nitro groups in benzene derivatives, has been shown to favor stronger C–H⋯O bonds and π-π stacking interactions over weaker C–H⋯π forces, indicating that the electronic nature of the substituents heavily influences the packing motif rsc.org.

| π-π Stacking | Benzene/Pyrrole Ring | Benzene/Pyrrole Ring | Face-to-face or offset stacking, contributing to crystal density and stability researchgate.netacs.org. |

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for confirming the identity, purity, and detailed structural features of this compound and its derivatives in non-crystalline states.

NMR spectroscopy provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, ¹H NMR spectroscopy in a DMSO-d₆ solvent can be used to identify key proton signals. The aromatic protons of the benzyl group typically appear in the downfield region of δ 7.61–6.75 ppm, while protons associated with the pyrrole ring are observed between δ 3.33–1.96 ppm.

In more complex derivatives, such as 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, ¹H NMR allows for the distinct identification of protons on the benzyl and pyrrole rings mdpi.com. For example, the aromatic protons of the pyrrole ring in this derivative were identified as two doublets at 6.61 and 6.46 ppm mdpi.com. ¹³C NMR spectroscopy complements this by providing data on the carbon skeleton. Signals for the phenyl ring carbons in this derivative appear at 126.98, 128.19, and 138.52 ppm, while the pyrrole carbons resonate at 109.42, 113.18, 122.35, and 132.75 ppm mdpi.com.

Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for unambiguous assignment, particularly in determining which regioisomer is formed during synthesis or for elucidating stereochemistry mdpi.com.

Table 2: Representative ¹H NMR Chemical Shifts for the this compound Scaffold

| Protons | Chemical Shift (δ ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| Benzyl Aromatic | 7.61 – 6.75 | Multiplet | The specific pattern depends on the substitution. |

| Pyrrole Ring | 3.33 – 1.96 | Multiplet | Chemical shifts vary based on substitution and electronic environment. |

| Methylene (B1212753) (-CH₂-) | ~4.0 | Singlet/Doublet | Position of the benzylic protons. |

| Amine (-NH₂) | Variable | Broad Singlet | Position is concentration and solvent dependent. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In derivatives of this compound, a key feature is the N-H stretch of the amine group. In a related amide derivative, a characteristic N-H stretching band was observed at 3289 cm⁻¹ mdpi.com. Other expected vibrations would include C-H stretching from the aromatic rings and the C-N stretching bands.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for validating the molecular formula with high accuracy mdpi.com. For the parent compound this compound (C₁₁H₁₂N₂), the predicted monoisotopic mass is 172.10005 Da uni.lu.

Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, which provides further structural information scielo.org.mx. The analysis of related 2-oxopyrrolidinoindolines has shown that fragmentation can involve characteristic neutral losses, such as the loss of an isocyanate from a pyrrolidine ring, leading to stable rearranged ions scielo.org.mx.

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₂N₂) uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 173.10733 |

| [M+Na]⁺ | 195.08927 |

| [M+K]⁺ | 211.06321 |

| [M-H]⁻ | 171.09277 |

| [M+HCOO]⁻ | 217.09825 |

Computational and Theoretical Chemistry Studies of 2 1 Pyrrolyl Benzylamine Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions, providing detailed information about transition states and reaction energetics. While specific DFT studies on the reaction mechanisms of 2-(1-Pyrrolyl)benzylamine are not extensively documented, the principles can be applied to understand its formation and reactivity.

For instance, DFT calculations have been instrumental in elucidating the mechanisms of C-H activation and functionalization in related systems, such as the iridium-catalyzed ortho C-H alkenylation of benzylamines. Such studies reveal that the reaction can proceed through a series of steps including N-deprotonation, C-H activation, migratory insertion of an alkene, and reductive elimination. DFT calculations can determine the energy barriers for each step, identifying the rate-determining step and providing insights into the role of the catalyst and directing groups. These computational approaches could be similarly employed to investigate and optimize the synthesis of this compound and its derivatives.

Furthermore, DFT is a valuable tool for studying the reactivity of the pyrrole (B145914) and benzylamine (B48309) moieties. For example, in the context of electrophilic substitution on the pyrrole ring, DFT calculations can model the stability of the intermediate sigma complexes formed upon attack at the C2 (α) versus the C3 (β) position. These calculations help in understanding the regioselectivity of such reactions.

A hypothetical application of DFT to a reaction involving a this compound derivative is illustrated in the table below, showcasing the type of energetic data that can be obtained.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 | First energy barrier | +15.2 |

| Intermediate | A stable intermediate | -5.7 |

| Transition State 2 | Second energy barrier | +12.8 |

Conformational Landscape Analysis and Molecular Stability

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for interconversion between them. Computational methods, such as molecular mechanics and quantum mechanics, are well-suited for this purpose.

For benzyl (B1604629) derivatives, the conformational preference is often related to the diminution of steric repulsion between the substituent and the aromatic ring. Quantum Theory of Atoms in Molecules (QTAIM) analysis on DFT electron densities of benzyl derivatives has shown that gauche or perpendicular conformations can be favored to minimize these repulsive interactions. nih.gov In the case of this compound, the key dihedral angles to consider are those around the C-N bond connecting the pyrrole and benzyl rings, and the C-C bond connecting the benzyl ring and the aminomethyl group.

The conformational landscape can be visualized as a potential energy surface, where stable conformers correspond to energy minima. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) (Pyrrole-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0 (Planar) | +3.5 |

| 2 | 45 | +1.2 |

| 3 | 90 (Perpendicular) | 0.0 |

| 4 | 135 | +1.8 |

In Silico Predictions of Reactivity and Selectivity

Computational methods can predict the reactivity of different sites within a molecule and the selectivity of its reactions. For this compound, a key aspect of its reactivity is the electrophilic substitution on the pyrrole ring. Pyrrole is an electron-rich aromatic heterocycle and is generally more reactive towards electrophiles than benzene.

Quantum chemical calculations, including ab initio and DFT methods, have been used to study the positional selectivity (α vs. β) in electrophilic substitution reactions of N-substituted pyrroles. umich.edu These studies have shown that the predominant orientation is determined by a combination of steric factors and the distribution of atomic charges on the pyrrole ring and the nitrogen substituent. umich.edu Attack at the C2 (α) position is often favored because the resulting carbocation intermediate can be more effectively stabilized by resonance involving the nitrogen lone pair.

Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can be calculated to predict the most reactive sites for electrophilic, nucleophilic, and radical attack. These indices provide a quantitative measure of the susceptibility of different atoms in the molecule to a particular type of reaction. For this compound, such calculations would likely confirm the higher nucleophilicity of the C2 and C5 positions of the pyrrole ring.

Table 3: Hypothetical Calculated Fukui Functions (f-) for Electrophilic Attack on this compound

| Atom | Fukui Function (f-) | Predicted Reactivity |

|---|---|---|

| Pyrrole C2 | 0.25 | High |

| Pyrrole C3 | 0.10 | Low |

| Pyrrole C4 | 0.12 | Low |

| Pyrrole C5 | 0.23 | High |

| Benzyl C3' | 0.05 | Very Low |

Molecular Modeling for Ligand-Target Interactions (e.g., Molecular Docking with Proteins like BRD4)

Molecular modeling, particularly molecular docking and molecular dynamics simulations, is a cornerstone of modern drug discovery. These techniques are used to predict how a ligand, such as this compound or its derivatives, might bind to a biological target, such as a protein. The bromodomain-containing protein 4 (BRD4) is an important epigenetic reader protein and a target for the development of therapies for cancer and inflammatory diseases.

Virtual screening and molecular docking studies have been used to identify novel inhibitors of BRD4. nih.govnih.gov These studies involve docking a library of compounds into the acetyl-lysine binding pocket of BRD4 and scoring their predicted binding affinities. The pyrrole scaffold is a feature of some known BRD4 inhibitors. For example, 4-acyl pyrrole derivatives have been investigated as inhibitors of the acetyl-lysine recognition site of BRD4(1).

A hypothetical docking study of a this compound derivative into the BRD4 binding site would aim to identify key interactions. The pyrrole ring could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, such as tryptophan. The benzylamine portion could be modified to introduce hydrogen bond donors and acceptors that interact with key polar residues, like asparagine, which is crucial for recognizing the acetylated lysine (B10760008) substrate.

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. nih.gov These simulations can also be used to calculate binding free energies, which can provide a more accurate prediction of binding affinity.

Table 4: Key Interactions of a Hypothetical this compound Derivative with BRD4 (BD1) from a Docking Study

| Ligand Moiety | BRD4 Residue | Interaction Type |

|---|---|---|

| Pyrrole Ring | Trp81 | π-π Stacking |

| Benzyl Ring | Pro82, Leu92 | Hydrophobic Interaction |

| Amino Group (modified) | Asn140 | Hydrogen Bond |

Biological and Pharmacological Research on 2 1 Pyrrolyl Benzylamine Derivatives

Biological Significance as Scaffolds for Alkaloids and Heterocyclic Compounds

The 2-(1-pyrrolyl)benzylamine framework serves as a valuable scaffold in medicinal chemistry due to the established biological importance of its constituent parts. Pyrroles are a class of heterocyclic compounds present as key structures in natural compounds, bioactive molecules, and conductive materials. biolmolchem.com They are widely recognized as a biologically active scaffold possessing a diverse nature of activities. biolmolchem.com The pyrrole (B145914) ring is a core component of complex alkaloids and other heterocyclic compounds with significant therapeutic applications.

For instance, the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which can be conceptually related to the fusion of pyrrole and benzyl-like structures, is present in a large number of natural products, most notably the lamellarin alkaloids isolated from marine organisms. nih.gov These DOPA-derived marine pyrrole alkaloids have been studied extensively and exhibit a wide range of biological activities, including cytotoxicity against tumor cells and anti-cancer activity. nih.gov The versatility of the pyrrole ring allows for its incorporation into various fused heterocyclic systems, leading to the generation of compounds with enhanced and diverse biological properties. biolmolchem.com This structural adaptability makes pyrrole-containing scaffolds, such as that of this compound, a promising starting point for designing novel alkaloids and complex heterocyclic compounds with therapeutic potential.

In Vitro Efficacy Screening and Biological Activity Evaluation

Derivatives built upon the pyrrole and benzylamine (B48309) scaffolds have been subjected to extensive in vitro screening, revealing a broad spectrum of biological activities. These studies are crucial for identifying the therapeutic potential of newly synthesized compounds.

The pyrrole nucleus is a key feature in many compounds evaluated for their anticancer and cytotoxic effects. mdpi.com Fused pyrrolo[2,1-a]isoquinolines, such as the natural marine lamellarins, have demonstrated potent cytotoxic activity. nih.gov Several lamellarin derivatives exhibit IC50 values in the nanomolar range against various tumor cell lines. nih.gov For example, Lamellarin D has shown significant cytotoxicity against human prostate cancer cells (DU-145) and induces apoptosis in leukemia cells (K562). nih.gov

In other studies, novel hydrazone and 1,3,4-oxadiazole (B1194373) derivatives incorporating related aromatic structures were tested against several cancer cell lines. mdpi.com The results, summarized in the table below, highlight the potential of these chemical classes. For the A-549 lung cancer cell line, hydrazone 1e had an IC50 value of 13.39 μM. mdpi.com For the PC-3 prostate cancer line, hydrazone 1d showed an IC50 value of 9.38 μM, while for the MDA-MB-231 breast cancer cell line, oxadiazole 2l had an IC50 value of 22.73 μM. mdpi.com Additionally, certain bispidine derivatives, which are bicyclic diamines, have been shown to possess strong cytotoxic activity, inducing apoptosis more efficiently in cancer HepG2 cells than in normal WI-38 cells. mdpi.com

| Compound Class | Specific Compound | Cell Line | Activity (IC50) |

|---|---|---|---|

| Hydrazone Derivative | 1d | PC-3 (Prostate Cancer) | 9.38 μM |

| Hydrazone Derivative | 1e | A-549 (Lung Cancer) | 13.39 μM |

| Oxadiazole Derivative | 2l | MDA-MB-231 (Breast Cancer) | 22.73 μM |

| Lamellarin Alkaloid | Lamellarin D | DU-145 (Prostate Cancer) | Potent Activity |

| Bispidine Derivative | 4c | HepG2 (Liver Cancer) | 56% cell viability |

| Bispidine Derivative | 4e | HepG2 (Liver Cancer) | 20% cell viability |

Pyrrole derivatives are a well-established class of compounds with a wide range of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties. mdpi.com A study on novel pyrrolyl benzimidazole (B57391) derivatives demonstrated significant antibacterial activity. As shown in the table below, these compounds were effective against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. Certain derivatives (4d and 5d ) also showed highly significant antitubercular activity against M. tuberculosis H37Rv with a MIC value of 3.12 µg/mL.

Another study synthesized a new series of pyrrole derivatives connected with a thiazole (B1198619) ring and screened them for antimicrobial activity. researchgate.net Compound 3d was found to have equipotent activity against E. coli compared to the standard, ciprofloxacin, while compound 3c was highly active against C. albicans when compared to the standard, clotrimazole. researchgate.net

| Compound Series | Organism | Activity Range (MIC) | Most Active Compounds (MIC) |

|---|---|---|---|

| Pyrrolyl Benzimidazoles | S. aureus (Gram +) | 25-100 µg/mL | - |

| Pyrrolyl Benzimidazoles | E. coli (Gram -) | 6.25-25 µg/mL | 4a, 4d, 5a, 5d (6.25 µg/mL) |

| Pyrrolyl Benzimidazoles | M. tuberculosis H37Rv | 3.12-25 µg/mL | 4d, 5d (3.12 µg/mL) |

| Pyrrole-Thiazole Hybrids | E. coli | - | 3d (Equipotent to Ciprofloxacin) |

| Pyrrole-Thiazole Hybrids | C. albicans | - | 3c (Highly Active vs. Clotrimazole) |

The structural motifs found in this compound are also present in compounds investigated for their effects on the central nervous system. For example, the compound (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619), a pyrrole derivative, has demonstrated highly potent analgesic activity in animal models of inflammation-induced pain. nih.gov It was found to be approximately 800 times more potent than aspirin (B1665792) in inhibiting pain in the adjuvant-inflamed rat paw test. nih.gov The compound is thought to act peripherally as it did not increase the pain threshold in non-inflamed models, suggesting it is not a morphine-like agent. nih.gov

Furthermore, by combining pharmacologically active pharmacophores, researchers have developed compounds with dual activities. A series of benzothiazole-benzamides were synthesized and evaluated for both analgesic and antidepressant properties. biomedpharmajournal.org Several of these compounds showed highly significant analgesic activity compared to the standard drug diclofenac. biomedpharmajournal.org In antidepressant screenings, some of the synthesized compounds showed a significant decrease in immobility time, comparable to the standard drug fluoxetine. biomedpharmajournal.org These findings indicate that hybrid molecules containing amine and heterocyclic moieties hold promise for treating CNS disorders.

Structure-Activity Relationship (SAR) Studies and Lead Compound Identification

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure, researchers can identify the key molecular features responsible for its pharmacological effects.

A detailed SAR study was conducted on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to antibiotics. nih.govresearchgate.net This study revealed several crucial structural requirements for inhibitory potency:

The 3-carbonitrile group: This group was found to be important for the inhibitory activity.

Vicinal 4,5-diphenyl groups: The presence of two phenyl groups at adjacent positions on the pyrrole ring was critical.

N-benzyl side chain: The benzyl (B1604629) group attached to the pyrrole nitrogen was also identified as a key feature for potent inhibition. nih.gov

Further modifications, such as coupling the lead compound with various acyl chlorides, led to the discovery of N-acylamide derivatives with enhanced potency against specific MBLs. nih.gov Notably, the N-benzoyl derivative maintained potent activity against all three major subclasses of MBLs (B1, B2, and B3), making it a promising starting point for the development of a universal MBL inhibitor. nih.gov Another SAR study on indazole derivatives related to YC-1 found that introducing electron-withdrawing groups on the benzyl ring enhanced inhibitory activity. nih.gov

Investigation of Molecular Targets and Mechanisms of Action (e.g., Enzyme Inhibition)

Identifying the molecular targets and understanding the mechanism of action are critical steps in drug development. For derivatives related to the this compound scaffold, research has pointed to enzyme inhibition as a primary mechanism.

As mentioned previously, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole act as potent inhibitors of metallo-β-lactamases (MBLs), such as IMP-1, CphA, and AIM-1. nih.gov By inhibiting these enzymes, the compounds can restore the effectiveness of β-lactam antibiotics against resistant bacteria. nih.gov

In the context of cancer therapy, fused pyrrolo[2,1-a]isoquinolines, such as lamellarins, are known to function as topoisomerase inhibitors. nih.gov Topoisomerases are enzymes crucial for DNA replication and transcription, and their inhibition leads to cell death, explaining the cytotoxic effects of these compounds. nih.gov Another novel mechanism was proposed for certain bispidine derivatives, which were found to activate polyamine catabolism. mdpi.com This metabolic pathway produces cytotoxic substances that can induce apoptosis in cancer cells, suggesting a new strategy for developing antineoplastic agents. mdpi.com

Furthermore, a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives were designed and tested as multifunctional agents for Alzheimer's disease. nih.gov The most promising compound from this series displayed inhibitory activity against acetylcholinesterase (a symptomatic target) and β-secretase (a disease-modifying target), as well as an ability to inhibit β-amyloid aggregation. nih.gov This highlights the potential for these scaffolds to interact with multiple, distinct biological targets.

Future Perspectives and Research Directions

Development of Novel Synthetic Routes and Methodologies

The synthesis of pyrrole-containing compounds is a well-established field, yet there remains a continuous demand for more efficient, sustainable, and versatile methodologies. Future research into the synthesis of 2-(1-Pyrrolyl)benzylamine and its derivatives will likely focus on several key areas. One prominent strategy involves the Paal-Knorr reaction, which forms a pyrrole (B145914) ring between an amine and 1,4-dicarbonyl compounds. acs.org This classical method can be adapted and optimized for creating functionalized polyketones modified with benzylamine (B48309). acs.org

Another avenue for development is the use of catalyst-free and environmentally friendly approaches. For instance, green synthesis protocols using mediums like PEG-400 at room temperature have been successfully employed for related heterocyclic systems. researchgate.net Such methods, which may involve the oxidation of benzylamine derivatives followed by condensation, could be adapted to produce this compound analogues, reducing reliance on transition-metal catalysts. researchgate.net Furthermore, exploring cascade reactions that allow for the construction of complex molecules in a single step from simple precursors, such as aldehydes and amines, presents a promising direction for efficient synthesis. nih.gov

| Synthetic Strategy | Description | Potential Advantages |

| Paal-Knorr Reaction | Reaction of an amine (like benzylamine) with a 1,4-dicarbonyl compound to form the pyrrole ring. acs.org | Versatile for creating variously substituted pyrroles. |

| Green Synthesis | Utilization of eco-friendly solvents (e.g., PEG-400) and catalyst-free conditions to minimize environmental impact. researchgate.net | Increased sustainability, cost-effectiveness, and safety. |

| Cascade Reactions | Multi-step reactions where subsequent transformations occur in one pot without isolating intermediates. nih.gov | High atom economy, reduced waste, and operational simplicity. |

| Amide Coupling | Formation of an amide bond between a pyrrole carboxylic acid derivative and benzylamine using coupling reagents. mdpi.com | A reliable method for creating specific amide-linked analogues. |

Exploration of New Chemical Transformations and Structural Diversity

The this compound core is a valuable starting point for generating a wide array of structurally diverse compounds. Future research should focus on leveraging this scaffold to synthesize more complex heterocyclic systems with potential biological activities.

One promising direction is the use of this compound in cyclization and condensation reactions to build fused-ring systems. For example, derivatives of benzylamine and aminoaryl pyrroles can be used to synthesize pyrrolo[1,2-a]quinoxalines, a class of compounds with applications in medicinal and materials science. researchgate.net Similarly, the amine functionality in this compound can serve as a handle for further transformations, such as its use in 1,3-dipolar cycloaddition reactions to create novel pyrrole-linked conjugates. rsc.org

Moreover, the transformation of related structures like 2-ylidene-3-pyrrolines into highly substituted pyrroles through acid-catalyzed aromatization or oxidation demonstrates the potential for post-synthesis modification. researchgate.netmdpi.com Applying similar strategies to derivatives of this compound could yield a library of novel compounds for biological screening. mdpi.com

| Transformation Type | Starting Material Analogue | Resulting Structure |

| Oxidative Cyclization | Benzylamine derivatives and 1-(2-aminoaryl)pyrrole researchgate.net | Pyrrolo[1,2-a]quinoxalines researchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine ylide (from a benzylamine derivative) and acetylenic dipolarophiles rsc.org | N-benzyl-2,5-dihydro-1H-pyrrole conjugates rsc.org |

| Aromatization | 2-Ylidene-3-pyrrolines mdpi.com | Highly substituted pyrroles mdpi.com |

Advanced Computational Modeling for Rational Drug Design and Mechanism Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new therapeutic agents. For derivatives of this compound, in silico methods can be instrumental in guiding synthetic efforts and predicting biological activity.

Molecular docking is a key technique that has been used to study related pyrrole and benzimidazole (B57391) structures. rsc.orgresearchgate.netmdpi.com These studies can predict the binding affinity and interaction patterns of novel this compound derivatives with specific biological targets, such as bacterial enzymes or cholinesterases. rsc.orgresearchgate.netmdpi.com For instance, docking studies have been performed to identify effective antibacterial compounds by assessing their binding affinity towards targets like Bacillus subtilis YdiB. rsc.org This approach allows for the rational design of molecules with improved potency and selectivity.

Beyond predicting binding, computational models can help in understanding structure-activity relationships (SAR), elucidating reaction mechanisms, and predicting pharmacokinetic properties (ADME/Tox). By building robust computational models, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Broadening the Scope of Biological Evaluation and Target Validation

While the specific biological profile of this compound is not extensively documented, related compounds containing pyrrole and benzylamine motifs have demonstrated a wide spectrum of pharmacological activities. This suggests that a broader and more systematic biological evaluation of its derivatives is a crucial future direction.

Based on analogous structures, potential therapeutic areas for investigation include:

Antimicrobial Activity : Pyrrole benzohydrazides and N-benzyl-dihydropyrrole conjugates have shown activity against various bacterial and fungal strains, including antitubercular properties. rsc.orgresearchgate.net

Insecticidal and Acaricidal Activity : Based on the structures of the insecticide chlorfenapyr (B1668718) and natural pyrrolomycins, 2-benzylpyrroles have been designed and found to exhibit significant insecticidal and acaricidal effects. nih.gov

Neurodegenerative Diseases : Benzimidazole derivatives, which share structural similarities, have been evaluated as inhibitors of acetylcholinesterase (Ache) and butyrylcholinesterase (Buche), enzymes targeted in Alzheimer's disease therapy. mdpi.com

Analgesic and Anti-inflammatory Activity : Substituted benzimidazoles have also been screened for significant analgesic and anti-inflammatory effects. arabjchem.org

Future research should involve screening a library of this compound derivatives against a diverse panel of biological targets to uncover novel therapeutic applications.

| Compound Class | Biological Activity Investigated | Reference |

| Pyrrole benzohydrazide (B10538) derivatives | Antitubercular, Antibacterial | researchgate.net |

| N-benzyl-2,5-dihydro-1H-pyrrole conjugates | Antimicrobial (Antibacterial, Antifungal) | rsc.org |

| 2-Benzylpyrroles | Insecticidal, Acaricidal | nih.gov |

| 2-Substituted benzimidazole derivatives | Analgesic, Anti-inflammatory | arabjchem.org |

| 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-Pyrrolyl)benzylamine, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via tandem amination-reduction reactions. For example, reacting 2-chlorobenzonitrile with lithium pyrrolidinoborohydride in refluxing THF yields a mixture of 2-(pyrrolidino)benzylamine and 2-chlorobenzylamine (70:30 ratio). Key parameters include:

- Reaction Temperature : Reflux conditions (≈66–67°C for THF).

- Solvent Choice : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilic substitution.

- Purification : Ethyl acetate extraction followed by MgSO₄ drying and reduced-pressure solvent removal .

- Monitoring : Thin-layer chromatography (TLC) with DMSO-d₆ for tracking reaction progress .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

- Methodological Answer :

- NMR Spectroscopy : H NMR in DMSO-d₆ detects aromatic protons (δ 7.61–6.75 ppm) and pyrrolyl substituents (δ 3.33–1.96 ppm). C NMR confirms carbonyl/nitrogen environments .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₃N₂) and isotopic patterns.

- Elemental Analysis : Nitrogen content (≈7.5–7.99%) confirms stoichiometric ratios .

Advanced Research Questions

Q. How do structural modifications to the pyrrolyl or benzylamine moieties affect binding affinities in enzyme-substrate interactions?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) analysis using van der Waals volume () scaling (e.g., 0.1×) reveals steric effects on binding. For example:

- Substituent Effects : Para-substituted benzylamine analogues show linear correlations between and binding affinity to monoamine oxidase A (MAO A) mutants (Ser209Ala/Glu). Larger substituents reduce binding due to steric clashes in the enzyme cavity .

- Experimental Validation : Competitive inhibition assays with MAO A mutants and ITC (isothermal titration calorimetry) quantify ΔG changes .

Q. What contradictions arise in interpreting reaction mechanisms for pyrrolyl-benzylamine derivatives, and how can they be resolved?

- Methodological Answer : Contradictions may emerge between nucleophilic substitution vs. reduction pathways. For instance:

- Case Study : Reaction of 2-chlorobenzonitrile with pyrrolidine alone yields no product, while lithium pyrrolidinoborohydride produces 2-(pyrrolidino)benzylamine. This suggests boron reagents facilitate both substitution (N-transfer) and cyanide reduction .

- Resolution : Isotopic labeling (e.g., N-pyrrolidine) tracks nitrogen transfer, while kinetic studies differentiate rate-determining steps .

Q. How can computational tools predict the migration behavior of this compound in capillary electrophoresis (CE) systems?

- Methodological Answer : Simul 5 software models ion migration in discontinuous buffers. Key parameters:

- Buffer pH : Cathodic migration occurs in basic buffers (e.g., benzylamine mimics ammonium ions at pH >9).

- Mobility Differences : Compare with acetate/benzoate systems; experimental validation via CE-UV at 214 nm confirms simulated trends .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.